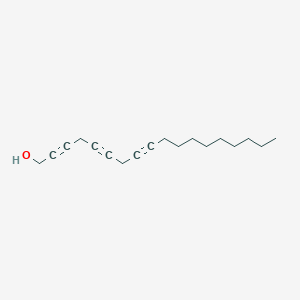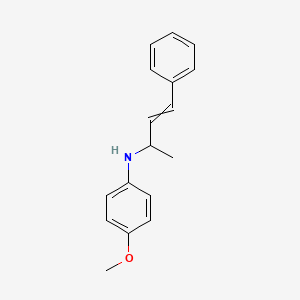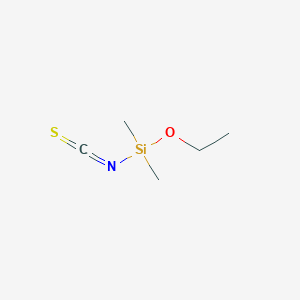
Ethoxy(isothiocyanato)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(isothiocyanato)dimethylsilane is an organosilicon compound with the molecular formula C5H11NOSSi It is characterized by the presence of an ethoxy group, an isothiocyanato group, and two methyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethoxy(isothiocyanato)dimethylsilane can be synthesized through a multi-step process involving the reaction of dimethylchlorosilane with sodium ethoxide to form ethoxydimethylsilane. This intermediate is then reacted with thiophosgene to introduce the isothiocyanato group. The overall reaction can be summarized as follows:
-
Formation of Ethoxydimethylsilane: : [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{NaOEt} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{NaCl} ]
-
Introduction of Isothiocyanato Group: : [ \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{CSCl}_2 \rightarrow \text{(CH}_3\text{)}_2\text{Si(NCS)(OEt)} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(isothiocyanato)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be used to accelerate the reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanato group.
Silanols: Formed from the hydrolysis of the compound.
Wissenschaftliche Forschungsanwendungen
Ethoxy(isothiocyanato)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential anticancer properties due to the presence of the isothiocyanato group, which is known for its chemoprotective effects.
Industry: Utilized in the production of specialty coatings and adhesives due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of ethoxy(isothiocyanato)dimethylsilane involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses through the NFκB pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethoxy(ethyl)dimethylsilane: Similar in structure but lacks the isothiocyanato group.
Dimethylisothiocyanatosilane: Similar but lacks the ethoxy group.
Uniqueness
Ethoxy(isothiocyanato)dimethylsilane is unique due to the presence of both ethoxy and isothiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
141701-46-4 |
|---|---|
Molekularformel |
C5H11NOSSi |
Molekulargewicht |
161.30 g/mol |
IUPAC-Name |
ethoxy-isothiocyanato-dimethylsilane |
InChI |
InChI=1S/C5H11NOSSi/c1-4-7-9(2,3)6-5-8/h4H2,1-3H3 |
InChI-Schlüssel |
QOAAZTSAEQPEJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



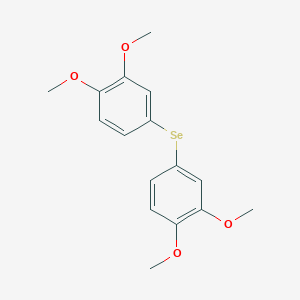
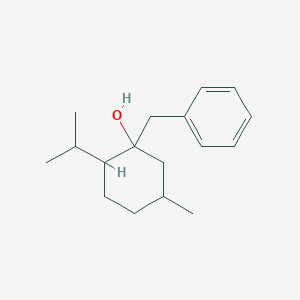
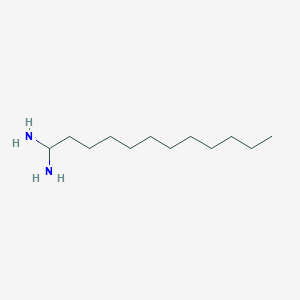
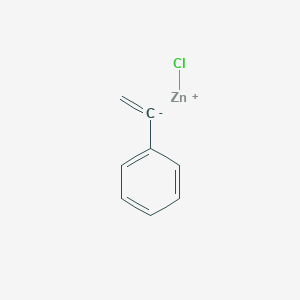
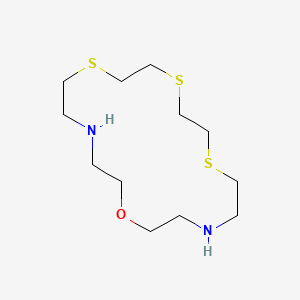
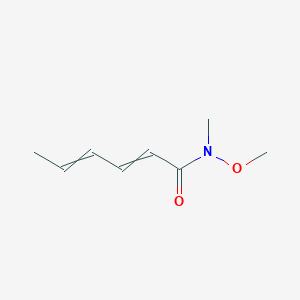
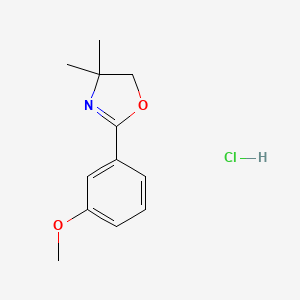
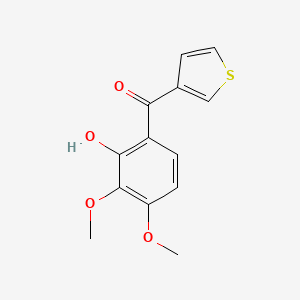
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
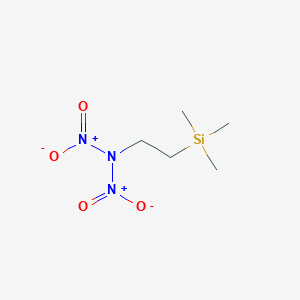
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
